molecular formula C10H17N3O B8746599 N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide

N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B8746599
M. Wt: 195.26 g/mol
InChI Key: CTTSVGPBSBJILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09000007B2

Procedure details

To 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine (110 g, 0.71 mol), acetic anhydride (73 ml, 0.71 mol) was added dropwise with stirring. The reaction mixture was stirred for 1-2 h at 20-35° C. Thereafter the reaction mixture was washed with excess of hexane and filtered to obtain the title compound as a yellow solid. MP: 118-120° C.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]([NH2:10])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:1]([N:5]1[C:9]([NH:10][C:12](=[O:14])[CH3:13])=[CH:8][C:7]([CH3:11])=[N:6]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C=C1N)C
Name
Quantity
73 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1-2 h at 20-35° C
Duration
1.5 (± 0.5) h
WASH
Type
WASH
Details
Thereafter the reaction mixture was washed with excess of hexane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.